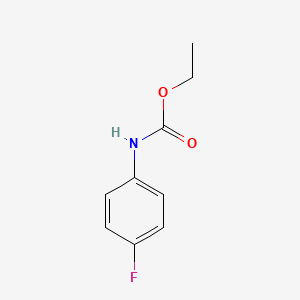

Ethyl (4-fluorophenyl)carbamate

Description

Contextualization within the Field of Carbamate (B1207046) Chemistry and Fluorine Chemistry

Ethyl (4-fluorophenyl)carbamate belongs to the carbamate class of organic compounds, which are esters of carbamic acid (NH₂COOH). The carbamate functional group (-NHCOO-) is a key structural motif found in numerous biologically active molecules and polymers. In medicinal chemistry, carbamates are recognized for their relative stability and ability to act as bioisosteres of amide or ester functionalities, potentially improving a drug candidate's pharmacokinetic properties. nih.gov The introduction of a fluorine atom into organic molecules is a common strategy in drug design. Fluorine's high electronegativity and small size can significantly alter a molecule's physical, chemical, and biological properties, including metabolic stability, binding affinity to target proteins, and lipophilicity.

Structural Features and Chemical Classification of this compound

The chemical structure of this compound consists of an ethyl ester of a carbamic acid in which the nitrogen atom is substituted with a 4-fluorophenyl group. Its chemical formula is C₉H₁₀FNO₂.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₉H₁₀FNO₂ | 183.18 |

| Ethyl (4-chlorophenyl)carbamate | C₉H₁₀ClNO₂ | 199.63 |

| Ethyl (4-bromophenyl)carbamate | C₉H₉BrFNO₂ | 246.08 |

| Ethyl (4-aminophenyl)carbamate | C₉H₁₂N₂O₂ | 180.20 |

This table presents data for this compound and structurally similar compounds for comparative purposes.

Spectroscopic data for related compounds suggest that the 1H NMR spectrum of this compound would show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons of the 4-fluorophenyl ring. rsc.org The 13C NMR spectrum would display resonances for the carbonyl carbon of the carbamate, the carbons of the ethyl group, and the carbons of the fluorinated benzene (B151609) ring. chemicalbook.com Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the N-H stretching, C=O stretching of the carbamate group, and C-F stretching vibrations. nist.gov

Scope of Academic Research on this compound and Related Fluorinated Aryl Carbamates

Academic research on this compound itself is not extensively documented in dedicated studies. However, the broader class of fluorinated aryl carbamates has been the subject of significant investigation, particularly in medicinal chemistry and agrochemistry.

Research into structurally related compounds provides insights into the potential areas of interest for this compound. For instance, various N-aryl carbamates have been synthesized and evaluated for their biological activities. Studies on aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates have explored their potential as inhibitors of enzymes like fatty acid amide hydrolase (FAAH), monoacylglycerol lipase, and butyrylcholinesterase. nih.govacs.org The synthesis of these compounds often involves the reaction of a corresponding amine with a chloroformate in the presence of a base. acs.org

Furthermore, the structure-activity relationships of fluorinated N-aryl carbamates have been a key area of investigation. The position and number of fluorine substituents on the aryl ring can significantly influence the biological activity of these compounds. For example, studies on fluorinated 1-N-arylamino-1-arylmethanephosphonic acid esters have shown that the inhibitory effects on NADH:ubiquinone oxidoreductase (complex I) are dependent on the substitution pattern. nih.gov

In the field of agrochemicals, fluorinated compounds are known to exhibit insecticidal properties. prepchem.com Research into novel flupyrimin (B3323723) analogs bearing 1-aryl-1H-pyrazol-4-yl subunits has demonstrated the impact of fluorine and chlorine substituents on their insecticidal efficacy against pests like Plutella xylostella. rsc.org While direct studies on the insecticidal activity of this compound are not prominent, the known activity of related fluorinated carbamates suggests this as a potential area for future research.

Table 2: Reported Biological Activities of Related Fluorinated Aryl Carbamates

| Compound Class | Target/Activity | Research Focus | Reference |

| Aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates | FAAH, MAGL, BChE Inhibition | Medicinal Chemistry, Enzyme Inhibition | nih.govacs.org |

| Fluorinated 1-N-arylamino-1-arylmethanephosphonic acid esters | NADH:ubiquinone oxidoreductase (complex I) Inhibition | Bioorganic Chemistry, Structure-Activity Relationship | nih.gov |

| Flupyrimin analogs with halogenated aryl groups | Insecticidal activity against Plutella xylostella | Agrochemical Research | rsc.org |

This table summarizes the research scope of compounds structurally related to this compound, highlighting their investigated biological activities.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(4-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINDVNWMRYDSGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963427 | |

| Record name | Ethyl (4-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457-77-2 | |

| Record name | NSC51600 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (4-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Ethyl 4 Fluorophenyl Carbamate

Established Synthetic Pathways for Carbamate (B1207046) Scaffolds

Traditional methods for forming the carbamate linkage are well-documented and widely employed in organic synthesis. These pathways typically involve the reaction of an amine with a suitable carbonyl-containing reagent.

Aminolysis Reactions for Carbamate Formation

Aminolysis, the reaction of an amine with a carboxylic acid derivative, is a fundamental approach to forming C-N bonds. In the context of carbamate synthesis, this involves the reaction of an amine with a carbonate derivative. A prominent example is the ring-opening of cyclic carbonates with amines. rsc.org This method allows for the synthesis of functionally dense carbamates under mild conditions, often in aqueous media. rsc.orgnih.gov The reactivity in the aminolysis of carbonates is largely influenced by the leaving group potential of the alkoxide or phenoxide. nih.govabo.fi

Reactions Involving Chloroformates and Amines/Phenols

One of the most common and traditional methods for preparing carbamates is the reaction of an amine with a chloroformate. organic-chemistry.orgtandfonline.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct. tandfonline.com The direct reaction of 4-fluoroaniline (B128567) with ethyl chloroformate in the presence of a suitable base would be a direct route to Ethyl (4-fluorophenyl)carbamate.

To circumvent the handling of toxic phosgene (B1210022) or its derivatives like triphosgene, various alternative reagents have been developed. organic-chemistry.orgthieme-connect.com 4-Nitrophenyl chloroformate is a widely used, stable crystalline solid that activates alcohols and amines for the formation of carbonates and carbamates, respectively. thieme-connect.comthieme-connect.com This reagent allows for either the isolation of a stable 4-nitrophenyl carbamate intermediate or a one-pot procedure where the 4-nitrophenyl group is displaced by a second nucleophile. thieme-connect.com Another innovative approach involves the photo-on-demand in situ synthesis of chloroformates from an alcohol and chloroform, which can then be directly reacted with an amine in a one-pot synthesis to yield the desired carbamate. organic-chemistry.orgnih.gov Polymer-supported chloroformates have also been utilized, simplifying product purification. researchgate.net

The reaction of phenols with urea (B33335) in the presence of a Lewis acid has been explored as another potential route to aryl carbamates, though the direct synthesis of phenyl carbamate via this method has seen varied results. union.edu

N,N'-Carbonyldiimidazole-Mediated Syntheses

N,N'-Carbonyldiimidazole (CDI) is a versatile and safer alternative to phosgene for activating carboxylic acids and alcohols. nbinno.comwikipedia.orgcommonorganicchemistry.com It is widely used to convert amines and alcohols into carbamates. nbinno.comwikipedia.org The reaction proceeds by first activating the alcohol (in this context, ethanol) with CDI to form an acyl-imidazole intermediate. This reactive intermediate is then treated with an amine, such as 4-fluoroaniline, to furnish the carbamate. ub.edu A significant advantage of this method is that the liberated imidazole (B134444) can act as a base, often eliminating the need for an additional basic reagent. commonorganicchemistry.com

Mechanochemical methods using CDI have been developed as an eco-friendly approach to carbamate synthesis, enhancing reactivity under mild, solvent-free conditions. acs.orgresearchgate.net CDI has also been employed in the solid-state synthesis of carbamate-linked covalent organic frameworks (COFs). escholarship.org

Advanced Synthetic Strategies for this compound and Analogues

Modern synthetic chemistry seeks to improve efficiency, reduce waste, and access novel chemical space. Catalytic and multi-component reactions represent the forefront of these efforts in carbamate synthesis.

Catalytic Approaches (e.g., Hf(OTf)₄-Catalysis)

Lewis acid catalysis offers a powerful tool for activating substrates and accelerating reactions. Hafnium(IV) triflate (Hf(OTf)₄) has emerged as a highly potent catalyst for various organic transformations, including those forming carbamates. dntb.gov.uanih.govoup.com It has been successfully used in the three-component synthesis of β-carbamate ketones from an aldehyde, a ketone, and a carbamate. dntb.gov.uanih.govresearchgate.netnih.gov This reaction proceeds efficiently with low catalyst loading (e.g., 2 mol%) under solvent-free conditions. nih.gov Mechanistic studies suggest the reaction pathway involves a sequential aldol (B89426) condensation followed by an aza-Michael addition, with Hf(OTf)₄ catalyzing both steps. dntb.gov.uanih.gov

The table below summarizes the efficiency of Hf(OTf)₄ in catalyzing the reaction between acetophenone, benzaldehyde, and carbamates under optimized conditions.

| Carbamate | Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Benzyl carbamate | 2 | 99 | nih.gov |

| Ethyl carbamate | 4 | 95 | nih.gov |

Other metal-based catalysts, such as those based on Zirconium(IV) and Nickel, have also been employed in carbamate synthesis. nih.govorganic-chemistry.org

Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. Several MCR strategies are applicable to carbamate synthesis.

A prevalent three-component coupling involves an amine, carbon dioxide (as a C1 source), and an alkyl halide in the presence of a base like cesium carbonate. nih.govorganic-chemistry.orgacs.org This method provides a direct route to carbamates under mild conditions. organic-chemistry.org Continuous-flow processes for this transformation have also been developed, offering a safer and faster alternative for synthesizing urethanes from CO₂. acs.org

Another advanced MCR involves the hydrozirconation of a nitrile, followed by acylation and the addition of an alcohol, to rapidly generate structurally diverse α-alkoxy carbamates. scispace.comnih.gov The aforementioned Hf(OTf)₄-catalyzed reaction is also a prime example of a multi-component strategy for accessing functionalized carbamate structures. dntb.gov.uanih.govnih.gov

The following table presents examples of three-component syntheses of carbamates.

| Reactant 1 | Reactant 2 | Reactant 3 | Key Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Amine | Carbon Dioxide | Alkyl Halide | Cs₂CO₃ / TBAI | N-Alkyl Carbamate | nih.govacs.org |

| Aldehyde | Ketone | Carbamate | Hf(OTf)₄ | β-Carbamate Ketone | dntb.gov.uanih.gov |

| Nitrile | Acylating Agent | Alcohol | Cp₂Zr(H)Cl | α-Alkoxy Carbamate | scispace.comnih.gov |

Proximity-Induced Chemical Transformations

Proximity-induced chemistry leverages the close positioning of two reactive moieties to facilitate a chemical reaction that would otherwise be unfavorable. Aryl carbamates, including this compound, are particularly well-suited for this approach. While stable under normal physiological conditions, their electrophilicity is enhanced when brought into close proximity with a potent nucleophile, making them effective crosslinking agents. organic-chemistry.org

This principle has been successfully applied in the field of bioconjugation, particularly for the site-specific modification of proteins. A key example involves the incorporation of a 4-fluorophenyl carbamate moiety into a peptide or protein scaffold. For instance, 4-fluorophenyl carbamate lysine (B10760008) (FPheK), an engineered amino acid, can be integrated into an antibody-binding peptide. acs.org When this peptide binds to its target antibody, the 4-fluorophenyl carbamate group is positioned near a lysine residue on the antibody surface. This proximity induces a spontaneous covalent bond to form between the carbamate and the lysine's amine group. organic-chemistry.orgacs.org This strategy, termed pClick (proximity-induced antibody conjugation), allows for the precise attachment of molecules like drugs or fluorophores to native antibodies without the need for genetic engineering of the antibody itself. organic-chemistry.orgacs.org

The reaction proceeds via a substitution mechanism where the amine group of a lysine residue acts as the nucleophile, attacking the carbonyl carbon of the carbamate. The 4-fluorophenol (B42351) group serves as a good leaving group, facilitating the formation of a stable urea linkage. The inherent stability of the aryl carbamate in the absence of the specific protein target ensures minimal off-target reactions. organic-chemistry.org

One-Pot Synthetic Approaches

One-pot syntheses offer significant advantages in terms of efficiency, economy, and reduced waste by performing multiple reaction steps in a single vessel without isolating intermediates. Several one-pot strategies are applicable to the synthesis of aryl carbamates like this compound.

One prominent method involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 1-chloro-4-fluorobenzene) with sodium cyanate. mit.edu In this process, an aryl isocyanate is generated in situ. This highly reactive intermediate is then immediately trapped by an alcohol, such as ethanol (B145695), present in the reaction mixture to yield the desired this compound. mit.edunih.gov This approach avoids the isolation of the toxic and moisture-sensitive isocyanate intermediate. mit.edu

Another versatile one-pot method is a three-component coupling reaction involving an amine (4-fluoroaniline), carbon dioxide (CO₂), and an electrophile (e.g., ethyl iodide or diethyl sulfate). organic-chemistry.orgnih.gov In the presence of a suitable base like cesium carbonate and an additive such as tetrabutylammonium (B224687) iodide (TBAI), the amine reacts with CO₂ to form a carbamate anion. organic-chemistry.orgnih.gov This anion is then alkylated by the ethylating agent to produce the final product. This method is notable for its use of non-toxic and readily available CO₂ as the carbonyl source and for proceeding under mild conditions. organic-chemistry.orgnih.gov

A general one-pot procedure for O-aryl carbamates has also been developed where an N-substituted carbamoyl (B1232498) chloride is formed in situ and subsequently reacted with a phenol. organic-chemistry.orgthieme-connect.com While this is more for O-aryl carbamates, the principle of avoiding the handling of sensitive intermediates is a core benefit of one-pot strategies.

| One-Pot Method | Starting Materials | Key Reagents | Intermediate | Reference |

| Palladium-Catalyzed Coupling | 4-fluoroaryl halide, Sodium cyanate, Ethanol | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand | 4-fluorophenyl isocyanate | mit.edunih.gov |

| Three-Component Coupling | 4-fluoroaniline, Carbon dioxide, Ethyl halide | Cesium carbonate, TBAI | Carbamate anion | organic-chemistry.orgnih.gov |

Derivatization of this compound

The core structure of this compound serves as a scaffold for the generation of a wide array of derivatives through various chemical modifications.

The synthesis of analogues can be achieved by modifying either the aryl or the ethyl portion of the molecule. Transition metal catalysis provides a powerful toolkit for creating diverse N-aryl carbamates. Palladium, nickel, and copper-based catalysts can be used to couple various aryl halides or triflates with carbamate-forming reagents. thieme-connect.com For instance, a Ni(II)-catalyzed photoredox N-arylation can couple aryl electrophiles with carbamates to generate a wide variety of N-aromatic and N-heteroaromatic carbamate products. thieme-connect.com

Furthermore, analogues of bioactive compounds containing an ethyl carbamate group have been synthesized to explore structure-activity relationships. In one such study, the ethyl group was replaced by other groups like methyl or bulkier aliphatic moieties to assess the impact on biological activity. researchgate.net The synthesis of these analogues can be accomplished by reacting 4-fluoroaniline with the corresponding alkyl chloroformate. The general synthetic route for creating a library of carbamate derivatives often involves a multi-step process beginning with a Friedel-Crafts reaction, followed by bromination, ammonolysis, and finally, reaction of the resulting amine with an appropriate chloroformate to yield the desired carbamate analogue. nih.gov

The functional handles on this compound allow for its incorporation into more complex molecular architectures. A notable example is the synthesis of peptide-based derivatives for biomedical applications. As mentioned previously, 4-fluorophenyl carbamate can be attached to the side chain of a lysine residue to create the functionalized amino acid FPheK. acs.org This building block is then incorporated into a peptide sequence using solid-phase peptide synthesis. The synthesis involves orthogonally protecting the lysine, deprotecting its side chain amine, and then reacting it with 4-fluorophenyl chloroformate under basic conditions to form the carbamate derivative. acs.org

Another example of a complex derivative is ethyl N-(4-((4-fluorophenyl)methylamino)-2-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl)amino)phenyl)carbamate . mit.edu This molecule features the ethyl carbamate core attached to a phenyl ring that is further substituted with both a glycosidic moiety (a pyranose ring) and a fluorophenyl-methylamino group, demonstrating the generation of highly complex structures for potential pharmaceutical use. mit.edu

| Derivative Type | Synthetic Strategy | Example Compound/Moiety | Reference |

| Substituted Analogue | Ni(II)-catalyzed photoredox N-arylation | Varied N-aromatic carbamates | thieme-connect.com |

| Substituted Analogue | Alteration of the alkyl group | Mthis compound | researchgate.net |

| Complex Derivative | Solid-phase peptide synthesis | 4-fluorophenyl carbamate lysine (FPheK) | acs.org |

| Complex Derivative | Multi-step organic synthesis | Ethyl N-(4-((4-fluorophenyl)methylamino)-2-(...pyranosylamino)phenyl)carbamate | mit.edu |

Optimization of Reaction Conditions and Yields in Carbamate Synthesis

Optimizing reaction conditions is critical for maximizing product yields, minimizing side reactions, and ensuring the economic viability of a synthetic process. For the synthesis of this compound and its derivatives, several parameters can be tuned.

In palladium-catalyzed syntheses, the choice of catalyst, ligand, and reaction substrate is crucial. For example, using aryl triflates instead of aryl chlorides can expand the substrate scope and improve yields for the in situ generation of aryl isocyanates. nih.govresearchgate.net Preheating the palladium catalyst and ligand, along with the use of a base like triethylamine, has been shown to be necessary for a high-yielding process. mit.edu

For three-component coupling reactions using CO₂, the choice of base and additives is key. Cesium carbonate has been identified as a highly effective base, and the addition of tetrabutylammonium iodide (TBAI) can suppress the N-alkylation of the carbamate product, a common side reaction. organic-chemistry.orggoogle.com The flow rate of CO₂ can also be optimized; a higher flow rate can accelerate the desired carbamate formation over competing N-alkylation of the starting amine. nih.govacs.org The reaction temperature and the stoichiometry of the reagents, such as the amount of base and alkylating agent, are also fine-tuned to achieve the best conversion and selectivity. nih.govacs.org Studies have shown that anilines with electron-withdrawing groups, such as the fluoro-substituent in 4-fluoroaniline, can be less reactive, sometimes requiring more forcing conditions or longer reaction times to achieve high yields. nih.govacs.org

| Parameter | Influence on Reaction | Example of Optimization | Reference |

| Catalyst System | Affects efficiency and substrate scope | Using Pd₂(dba)₃ with specific ligands; preheating catalyst | mit.edu |

| Substrate | Reactivity and scope | Aryl triflates are more reactive than aryl chlorides | nih.govresearchgate.net |

| Base/Additive | Controls side reactions and activates substrates | Using Cs₂CO₃ as a base and TBAI to prevent overalkylation | organic-chemistry.orggoogle.com |

| Temperature | Reaction rate and selectivity | Elevated temperatures (e.g., 70-110 °C) can increase yields | organic-chemistry.orgresearchgate.net |

| Reagent Stoichiometry | Conversion and byproduct formation | Using 2.0 equivalents of base (DBU) for optimal conversion | nih.govacs.org |

Spectroscopic and Advanced Analytical Characterization of Ethyl 4 Fluorophenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of organic molecules, offering detailed insights into the molecular structure at the atomic level. For Ethyl (4-fluorophenyl)carbamate, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR studies provides a complete picture of its chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments within the molecule. The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling. The aromatic protons on the 4-fluorophenyl ring exhibit a characteristic splitting pattern, often appearing as two sets of multiplets due to coupling with each other and with the fluorine atom. The proton attached to the nitrogen (NH) of the carbamate (B1207046) group typically presents as a broad singlet.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH | 7.35-7.45 | Multiplet | |

| Aromatic CH | 6.95-7.05 | Multiplet | |

| NH | ~8.0 (broad singlet) | Broad Singlet | |

| O-CH₂ | 4.21 | Quartet | 7.1 |

| CH₃ | 1.29 | Triplet | 7.1 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the carbamate group is typically observed in the downfield region. The carbon atoms of the 4-fluorophenyl ring show characteristic splitting patterns due to coupling with the fluorine atom.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | ~154 |

| C-F (Aromatic) | ~159 (doublet, ¹JCF) |

| C-N (Aromatic) | ~134 (doublet, ⁴JCF) |

| CH (Aromatic, ortho to F) | ~115 (doublet, ²JCF) |

| CH (Aromatic, meta to F) | ~121 (doublet, ³JCF) |

| O-CH₂ | ~61 |

| CH₃ | ~14 |

Note: The provided chemical shifts are approximate and can vary based on experimental conditions. The coupling constants (J) with fluorine are a key feature in the assignment of the aromatic carbons.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for the characterization of this compound. The ¹⁹F nucleus is highly sensitive in NMR, and its chemical shift is very responsive to the electronic environment. For a 4-fluorophenyl group, a single resonance is expected. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. In a study involving a platinum(IV) complex with a 4-fluorophenyl carbamato ligand, the chemical shift of the fluorine was reported, which can serve as a reference point. sigmaaldrich.com

| Fluorine Assignment | Chemical Shift (δ) in ppm |

| Ar-F | Approximately -115 to -125 |

Note: The chemical shift is typically referenced against a standard such as CFCl₃.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

| Nitrogen Assignment | Predicted Chemical Shift (δ) in ppm |

| N-H | ~-280 to -300 |

Note: This is a predicted range, and experimental verification is required. Chemical shifts are typically referenced to liquid ammonia (B1221849) or nitromethane.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key absorptions include the N-H stretch, the C=O stretch of the carbamate, C-O stretching, and vibrations associated with the aromatic ring and the C-F bond.

| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |

| N-H Stretch | ~3300 | Medium-Strong |

| C-H Stretch (Aromatic) | ~3100-3000 | Medium |

| C-H Stretch (Aliphatic) | ~2980-2850 | Medium |

| C=O Stretch (Amide I) | ~1730-1700 | Strong |

| N-H Bend / C-N Stretch (Amide II) | ~1550-1500 | Medium-Strong |

| C=C Stretch (Aromatic) | ~1600, 1510 | Medium-Strong |

| C-F Stretch | ~1250-1200 | Strong |

| C-O Stretch | ~1200-1000 | Strong |

Note: The exact frequencies can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of a compound by providing a highly accurate mass measurement. This accuracy allows for the determination of the elemental formula. For this compound (C₉H₁₀FNO₂), the exact mass can be calculated and would be experimentally verified using HRMS.

Table 2: HRMS Data for this compound

| Ion Species | Calculated m/z |

| [M+H]⁺ | 184.0768 |

| [M+Na]⁺ | 206.0587 |

| [M-H]⁻ | 182.0622 |

Note: Calculated m/z values are based on the monoisotopic masses of the most abundant isotopes.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, typically generating protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.govnih.gov In the analysis of this compound, ESI-MS would be expected to produce a prominent ion corresponding to the protonated molecule. Tandem MS (MS/MS) experiments, involving collision-induced dissociation (CID), would then be used to induce fragmentation and provide structural information. researchgate.net

The fragmentation of the protonated molecule ([M+H]⁺) would likely proceed through characteristic pathways for carbamates.

Table 3: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 184) This table presents predicted fragmentation patterns based on established principles of ESI-MS. researchgate.netlifesciencesite.com

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

| 184 | 112 | 72 | Loss of ethyl carbamate moiety |

| 184 | 110 | 74 | Loss of C₂H₅O₂N (rearrangement) |

| 184 | 95 | 89 | Loss of ethyl formate |

| 112 | 84 | 28 | Loss of CO from the fluorophenyl isocyanate |

Electron Impact (EI) ionization is a hard ionization technique that imparts significant energy to the analyte molecule, resulting in extensive and reproducible fragmentation. youtube.com The resulting mass spectrum serves as a molecular fingerprint. The EI mass spectrum of this compound would be predicted by considering the fragmentation patterns of similar structures, such as its parent compound, urethane (B1682113) (ethyl carbamate). nist.gov

The molecular ion (M⁺˙) peak at m/z 183 would be expected, although its intensity may vary. The fragmentation pattern would be dominated by cleavages around the carbamate functional group.

Table 4: Predicted Key Fragments in the EI-MS Spectrum of this compound This table is predictive and based on known EI fragmentation patterns of carbamates and aromatic compounds. researchgate.netnist.gov

| m/z | Relative Intensity | Proposed Fragment Identity |

| 183 | Moderate | Molecular ion [C₉H₁₀FNO₂]⁺˙ |

| 139 | High | [M - C₂H₄O]⁺˙ (Loss of ethylene (B1197577) oxide) |

| 111 | High | [FC₆H₄N]⁺˙ (Fluorophenylnitrene radical cation) |

| 95 | Moderate | [C₆H₄F]⁺ (Fluorophenyl cation) |

| 62 | Moderate | [NH₂CO]⁺ (Carbamoyl cation) |

| 44 | High | [CO₂]⁺˙ or [C₂H₄N]⁺ |

| 29 | High | [C₂H₅]⁺ (Ethyl cation) |

Chromatographic Techniques for Purification and Analysis

A typical reverse-phase setup would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. Detection would typically be performed using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~254 nm).

Table 5: Illustrative HPLC Method Parameters for this compound Analysis This table provides a hypothetical, yet typical, set of HPLC conditions for the analysis of this type of compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Expected Result | |

| Retention Time | ~ 5-7 minutes (estimated) |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental technique for assessing the purity of a sample and for monitoring the progress of a chemical reaction. For a compound like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The choice of mobile phase is critical for achieving good separation. A common mobile phase for carbamates and other moderately polar organic molecules is a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate.

The position of the compound on the developed TLC plate is quantified by its retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rƒ value is dependent on the specific mobile phase composition. Visualization of the spots on the TLC plate can often be achieved under UV light (typically at 254 nm) if the compound is UV-active, which is expected for an aromatic compound like this compound. Alternatively, chemical staining agents can be used. For carbamates, reagents like potassium permanganate (B83412) or specific carbamate-detecting sprays can be employed.

Table 1: Hypothetical TLC Data for this compound

| Mobile Phase (Hexane:Ethyl Acetate) | Retention Factor (Rƒ) | Visualization Method |

| 9:1 | 0.35 | UV (254 nm) |

| 7:3 | 0.60 | UV (254 nm) |

Note: The Rƒ values in this table are illustrative and would need to be determined experimentally.

Flash Column Chromatography

For the purification of this compound on a larger scale than what is achievable with TLC, flash column chromatography is the preferred method. This technique utilizes a stationary phase, typically silica gel, packed into a column. The crude product is loaded onto the top of the column, and a solvent system (eluent), similar to the mobile phase used in TLC, is passed through the column under pressure.

The choice of eluent is guided by prior TLC analysis. A solvent system that provides an Rƒ value in the range of 0.2-0.4 for the desired compound is generally optimal for good separation in flash column chromatography. By collecting fractions of the eluent as it exits the column and analyzing them by TLC, the pure compound can be isolated from impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds and those with conjugated systems exhibit characteristic absorption bands in the UV-Vis spectrum. This compound, containing a substituted benzene (B151609) ring, is expected to absorb UV radiation.

The spectrum is typically recorded by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or methanol. The wavelength of maximum absorbance (λmax) is a key characteristic. For a 4-fluorophenyl group, one would anticipate absorptions corresponding to the π → π* transitions of the benzene ring.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Methanol | ~265 | Data not available |

Note: The λmax value is an approximation based on similar aromatic structures and requires experimental verification.

Elemental Compositional Analysis

Elemental analysis is a destructive technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₉H₁₀FNO₂), the theoretical elemental composition can be calculated based on its molecular formula and the atomic masses of its elements.

Experimental values are obtained using an elemental analyzer and are compared to the theoretical values. A close match between the experimental and theoretical percentages provides strong evidence for the compound's elemental composition and purity.

Table 3: Elemental Composition of this compound

| Element | Theoretical Mass % | Experimental Mass % |

| Carbon (C) | 59.01 | Data not available |

| Hydrogen (H) | 5.50 | Data not available |

| Fluorine (F) | 10.37 | Data not available |

| Nitrogen (N) | 7.65 | Data not available |

| Oxygen (O) | 17.47 | Data not available |

Methodologies for Purity and Structural Elucidation Validation

The validation of the purity and the complete elucidation of the structure of this compound would rely on a combination of the techniques mentioned above, along with other powerful spectroscopic methods. While TLC and elemental analysis provide strong indications of purity and composition, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Infrared (IR) spectroscopy are indispensable for confirming the precise molecular structure. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further corroborating the structure. The collective data from these orthogonal analytical methods provides a comprehensive and definitive characterization of the compound.

Theoretical and Computational Investigations of Ethyl 4 Fluorophenyl Carbamate

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have become indispensable tools for investigating the properties of molecules like ethyl (4-fluorophenyl)carbamate at the atomic level. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical approaches.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study various organic molecules, including carbamate (B1207046) derivatives. For compounds similar to this compound, DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry, predict vibrational frequencies, and analyze electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The choice of basis set, such as the 6-311+G(2d,p) set, is crucial for obtaining accurate results that can be correlated with experimental findings.

Ab Initio and Semi-Empirical Quantum Mechanics

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to study conformational equilibria and substituent effects in phenyl-containing esters and carbamates. nih.gov For instance, studies on related phenyl acetates have utilized HF and MP2 methods with the 6-31G* basis set to determine the relative stabilities of different conformers. nih.gov These calculations have shown that electron-withdrawing substituents on the phenyl ring can influence the conformational preferences of the molecule. nih.gov

Semi-empirical methods, which use parameters derived from experimental data, offer a computationally less expensive alternative for larger molecular systems, although with a potential trade-off in accuracy compared to DFT and ab initio methods.

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds in this compound are key determinants of its physical and chemical properties.

Geometry Optimization and Conformational Landscapes

Theoretical calculations are employed to find the most stable three-dimensional structure of a molecule, known as geometry optimization. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The presence of rotatable bonds in the carbamate linkage and the ethyl group gives rise to different possible conformations. Computational studies on related phenyl esters have shown that the Z conformer is generally more stable than the E conformer. nih.gov The energy difference between these conformers can be quantified using ab initio calculations. nih.gov For this compound, the conformational landscape would be influenced by the electronic effects of the fluorine substituent on the phenyl ring and steric interactions.

Correlation of Theoretical and Experimental Structural Data (e.g., X-ray Diffraction)

The accuracy of computational models is often validated by comparing the calculated structural parameters with experimental data, primarily from single-crystal X-ray diffraction. For related thiocarbamate compounds, it has been shown that the optimized geometry from DFT calculations is in good agreement with the crystal structure determined by X-ray diffraction. researchgate.net This correlation provides confidence in the theoretical model and allows for a more detailed interpretation of the experimental data. In the absence of a crystal structure for this compound, theoretical predictions for a similar, non-fluorinated compound, ethyl N-phenylcarbamate, can provide a basis for comparison. nih.gov

Below is a table showcasing typical bond lengths and angles that would be subject to comparison between theoretical calculations and experimental data.

| Parameter | Theoretical Value (Å or °) | Experimental Value (Å or °) |

| C=O bond length | Calculated | Measured |

| C-N bond length | Calculated | Measured |

| N-H bond length | Calculated | Measured |

| C-O (ester) bond length | Calculated | Measured |

| C-F bond length | Calculated | Measured |

| C-N-C bond angle | Calculated | Measured |

| O=C-N bond angle | Calculated | Measured |

Prediction of Spectroscopic Properties

Computational methods are also powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental characterization. For this compound, theoretical calculations can provide valuable information on its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

The vibrational frequencies can be calculated using DFT methods. These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes to specific atomic motions within the molecule. For example, the characteristic C=O stretching frequency of the carbamate group can be accurately predicted.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in the assignment of peaks in experimental NMR spectra.

The electronic transitions that give rise to UV-Vis absorption spectra can be predicted using time-dependent DFT (TD-DFT) calculations. This can provide insights into the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

The table below summarizes the types of spectroscopic data that can be predicted through computational chemistry.

| Spectroscopic Technique | Predicted Parameter |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) |

| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) |

| UV-Vis Spectroscopy | Absorption Wavelengths (nm) |

Based on the comprehensive search conducted, specific theoretical and computational investigation studies focusing solely on the chemical compound This compound are not available in the provided search results. While the search yielded information on the methodologies outlined—such as computational vibrational spectroscopy, NMR chemical shift calculations, HOMO-LUMO analysis, and NBO analysis—these studies were performed on analogous or different molecules.

Detailed research findings, including specific data tables for vibrational frequencies, theoretical NMR chemical shifts, molecular orbital energies, atomic charge distributions, and NBO stabilization energies for this compound, could not be located. The available results discuss the application of these theoretical methods in a general context or for other compounds.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for the specified compound.

Molecular Dynamics Simulations for Dynamic Behavior

An MD simulation of this compound would model the interactions between atoms using a force field, which is a set of parameters that define the potential energy of the system. This allows for the simulation of the molecule's conformational dynamics, including bond vibrations, angle bending, and torsional rotations.

A key dynamic feature of carbamates is the rotation around the C-N bond of the carbamate group. nih.gov This rotation is hindered due to the partial double bond character arising from amide resonance. researchgate.net MD simulations can be employed to explore the energy landscape of this rotation and calculate the rotational barrier. For N-phenylcarbamates, this barrier is generally lower than in N-alkylcarbamates. nd.edu The presence of the electron-withdrawing fluorine atom on the phenyl ring in this compound is expected to further influence this dynamic, potentially lowering the rotational barrier. nd.edu

Furthermore, MD simulations can elucidate the interaction of the molecule with its environment, such as a solvent. The polarity and hydrogen-bonding capability of the solvent can significantly impact the conformational preferences and dynamic behavior of the carbamate. nih.govacs.org For instance, simulations can reveal how solvent molecules arrange around the solute and how these interactions affect the rotational energy barriers. nih.govacs.org

Table 1: Representative Rotational Energy Barriers for the C-N Bond in Carbamates

This table presents typical values for related compounds to illustrate the expected range for this compound.

| Compound Type | Rotational Barrier (kcal/mol) | Method |

| N-alkylcarbamate | ~16 | Experimental (NMR) / Computational |

| N-phenylcarbamate | ~12.5 | Experimental (NMR) / Computational |

| N,N-dimethylcarbamates | 14.0 - 17.5 | Experimental (NMR) |

This data is compiled from studies on various carbamates to provide a comparative context. nih.govnd.eduacs.org

Investigation of Intramolecular Interactions and Resonance Effects (e.g., Amide Resonance)

The electronic structure and conformational preferences of this compound are governed by a variety of intramolecular interactions and resonance effects.

Amide Resonance: The most significant resonance effect in the carbamate moiety is the delocalization of the nitrogen lone pair electrons into the carbonyl group (C=O). nih.gov This "amide resonance" results in a partial double bond character for the C-N bond and a planar geometry for the carbamate group. researchgate.netnih.gov However, the presence of the ester oxygen atom introduces competing resonance, where the oxygen's lone pair can also delocalize towards the carbonyl group. researchgate.net This competition makes the amide resonance in carbamates slightly weaker than in analogous amides, leading to a lower rotational barrier around the C-N bond by approximately 3-4 kcal/mol. researchgate.netnih.gov

There are three primary resonance structures that contribute to the stability of the carbamate group, illustrating the delocalization of electron density. researchgate.netnih.gov

Influence of the 4-fluorophenyl Group: The 4-fluorophenyl group has a significant impact on the electronic properties of the molecule. Fluorine is an electron-withdrawing group, which reduces the electron density on the phenyl ring and, consequently, on the nitrogen atom. This reduced electron density on the nitrogen is expected to decrease the extent of amide resonance, leading to a longer C-N bond and a lower barrier to rotation compared to non-substituted N-phenylcarbamates. nd.edu

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding exists, for example, between the N-H proton and the fluorine atom or the carbonyl oxygen. While N-H···F-C hydrogen bonds are generally considered weak, the specific geometry of the molecule can force these atoms into close proximity, leading to a detectable interaction. nih.govresearchgate.net More likely is the formation of an intramolecular hydrogen bond between the N-H group and the carbonyl oxygen in the syn-conformation, although the anti-conformation is generally more stable for secondary carbamates. nd.edu Computational methods like Density Functional Theory (DFT) are instrumental in determining the relative energies of these conformers and quantifying the strength of any intramolecular interactions.

Table 2: Typical Bond Lengths in Carbamates from Computational and X-ray Studies

This table provides expected bond lengths for the carbamate moiety based on data from related structures.

| Bond | Expected Length (Å) | Notes |

| C=O | ~1.22 - 1.24 | |

| C-N | ~1.39 - 1.42 | Longer than in amides due to weaker resonance. nd.edu |

| C-O (ester) | ~1.33 - 1.36 |

Values are generalized from computational studies and crystallographic data of various aryl carbamates. nd.edu

Chemical Reactivity and Mechanistic Studies of Ethyl 4 Fluorophenyl Carbamate

Hydrolytic Stability and Decomposition Pathways of Carbamates

The stability of carbamates in aqueous environments is a critical aspect of their chemistry, with hydrolysis representing a primary decomposition pathway. For aryl carbamates, including Ethyl (4-fluorophenyl)carbamate, hydrolysis can proceed through two principal mechanisms, particularly under basic conditions: a bimolecular acyl-oxygen cleavage (BAC2) mechanism and a unimolecular elimination-conjugate base (E1cB) mechanism. researchgate.net

The BAC2 pathway involves a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.net Conversely, the E1cB mechanism is initiated by the deprotonation of the carbamate (B1207046) nitrogen by a base, forming an anionic conjugate base. researchgate.netrsc.org This is followed by the rate-determining expulsion of the aryloxy group (or alkoxy group, depending on the carbamate structure) to form a highly reactive isocyanate intermediate (R-N=C=O). researchgate.netrsc.org This isocyanate is then rapidly hydrated to yield a carbamic acid, which subsequently decomposes to the corresponding amine and carbon dioxide. researchgate.net

For N-substituted aryl carbamates that possess an N-H proton, such as this compound, the E1cB pathway is often favored. clemson.edu The presence of substituents on the aryl rings significantly influences the reaction rate. Electron-withdrawing substituents on the O-aryl ring, for instance, enhance the rate of hydrolysis by stabilizing the leaving aryloxide anion, showing a large Hammett ρ value of +3.17. rsc.org While this compound has the substituent on the N-aryl ring, the electron-withdrawing nature of the fluorine atom can influence the acidity of the N-H proton, which is a key step in the E1cB mechanism. rsc.orgresearchgate.net

Under thermal conditions, ethyl carbamates can undergo decomposition through a different pathway. Computational studies on related ethyl carbamates suggest a gas-phase elimination reaction proceeding via a six-membered cyclic transition state. researchgate.net This process leads to the formation of ethylene (B1197577) and a carbamic acid intermediate, which then undergoes decarboxylation to produce the final amine product and carbon dioxide. researchgate.net

Nucleophilic and Electrophilic Reaction Mechanisms

The carbamate moiety in this compound features both nucleophilic (the nitrogen atom) and electrophilic (the carbonyl carbon) centers, dictating its reaction patterns.

The carbonyl carbon of the carbamate group is an electrophilic center susceptible to nucleophilic attack. The regioselectivity of such additions is a subject of detailed study in organic chemistry. dergipark.org.trresearchgate.net In this compound, the electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing effect of the adjacent nitrogen atom, which is in turn influenced by the 4-fluorophenyl group. Nucleophilic acyl substitution is a characteristic reaction, where a nucleophile attacks the carbonyl carbon, leading to the substitution of the ethoxy group. The stability of the nucleophile and reaction conditions, such as temperature, can significantly affect the selectivity and reversibility of the addition to the carbonyl group. researchgate.net

The reaction of carbamates with amines, known as aminolysis, has been kinetically investigated to elucidate its mechanism. Studies on the aminolysis of related aryl thiocarbamates and carbamates with benzylamines in acetonitrile (B52724) show that the reactions follow second-order kinetics. acs.org The mechanism is generally considered to be a concerted process, rather than a stepwise one involving a stable tetrahedral intermediate. nih.govrsc.org

Key findings from these kinetic studies include:

Concerted Mechanism: The negative values of the cross-interaction constant (ρXZ), which correlates the effects of substituents in the nucleophile and the leaving group, support a concerted mechanism. acs.orgnih.gov

Transition State: The observation of normal kinetic isotope effects (kH/kD ≈ 1.40–1.73) when using deuterated amine nucleophiles suggests the formation of a hydrogen-bonded, cyclic transition state. nih.gov This involves hydrogen bonding between the amine nucleophile and the carbonyl oxygen of the carbamate.

Substituent Effects: The rate of aminolysis is sensitive to the electronic nature of the non-leaving group (the N-aryl moiety). For N-aryl thiocarbamates, the order of reactivity (NH2 < PhNH < EtNH) indicates that the ability of the non-leaving group to "push" or donate electron density to expel the leaving group is a dominant factor. nih.govrsc.org

The table below summarizes representative kinetic data for the aminolysis of related aryl carbamate systems, providing insight into the electronic demands of the reaction.

| Reactant System | Nucleophile | Solvent | Kinetic Parameter | Value | Reference |

| Aryl N-ethyl thiocarbamates | Benzylamines | Acetonitrile | ρXZ | -0.86 | acs.orgnih.gov |

| Aryl N-ethyl thiocarbamates | Benzylamines | Acetonitrile | kH/kD | 1.5 - 1.7 | acs.orgnih.gov |

| Aryl thiocarbamates (H2N-CO-SAr) | Benzylamines | Acetonitrile | ρXZ | -0.38 | nih.gov |

| Aryl thiocarbamates (H2N-CO-SAr) | Benzylamines | Acetonitrile | kH/kD | 1.40 - 1.73 | nih.gov |

This table presents data for analogous thiocarbamate systems to illustrate the mechanistic principles applicable to carbamate aminolysis.

Catalytic Reaction Pathways

Aryl carbamates are versatile substrates in modern transition-metal-catalyzed reactions. These pathways often utilize the carbamate group as a leaving group or a precursor for other functionalities.

Nickel-Catalyzed Amination: Aryl carbamates can undergo nickel-catalyzed amination, where the carbamate moiety acts as a leaving group in a cross-coupling reaction to form a C-N bond. rsc.orgnih.gov This methodology is broad in scope and provides access to various aminated aromatic products. Computational studies suggest a catalytic cycle where reductive elimination is the rate-determining step. rsc.orgnih.gov

Nickel-Catalyzed Decarboxylative Amination: A novel catalytic approach allows for the conversion of phenols into aromatic amines via an aryl carbamate intermediate. acs.org This nickel-catalyzed decarboxylation reaction forms the aromatic amine with carbon dioxide as the only byproduct, offering a waste-free transformation. acs.org

N-Arylation: Photosensitized nickel catalysis enables the N-arylation of carbamates with aryl electrophiles at room temperature. organic-chemistry.org This provides a valuable route to N-aryl carbamates, representing an alternative to traditional palladium-catalyzed methods. organic-chemistry.org

Synthesis via CO2: Dual nickel photocatalysis has been developed for the synthesis of O-aryl carbamates by coupling an amine, carbon dioxide, and an aryl halide. acs.org Mechanistic studies point to a Ni(I)-Ni(III) catalytic cycle. acs.org

Directed Metalation Group (DMG) Chemistry in Aryl Carbamate Transformations

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. wikipedia.org

The O-aryl carbamate group, specifically the N,N-diethylcarbamate group (-OCONEt2), is recognized as one of the most powerful DMGs. nih.govacs.org It effectively directs the lithiation of an aromatic ring to the position ortho to the carbamate group. researchgate.net This allows for the introduction of a wide array of electrophiles at a specific site on the aromatic ring. nih.govacs.org

In the context of this compound, the structure is an N-aryl carbamate (Ar-NH-COOEt), not an O-aryl carbamate. For this molecule, the most acidic proton is the one on the nitrogen atom. In the presence of a strong base like butyllithium, this N-H proton would be abstracted first. The resulting N-anion can then act as a directed metalation group, potentially directing a second equivalent of base to metalate the ortho position on the 4-fluorophenyl ring.

A significant reaction associated with the DoM of O-aryl carbamates is the anionic ortho-Fries rearrangement . nih.gov When the ortho-lithiated O-aryl carbamate intermediate is warmed, it undergoes a rearrangement where the carbamoyl (B1232498) group migrates from the oxygen to the ortho-lithiated carbon, yielding a salicylamide (B354443) derivative after workup. acs.org

Rearrangement Reactions (e.g., Curtius Rearrangement)

Rearrangement reactions are fundamental in organic synthesis for creating complex molecular architectures from simpler precursors. While several rearrangements involve carbamates, the Curtius rearrangement is a cornerstone for their synthesis.

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. wikipedia.orgnih.gov This reaction is a versatile method for converting carboxylic acids into amines and their derivatives. nih.govnih.gov The isocyanate intermediate is highly reactive and can be trapped by various nucleophiles. wikipedia.org When the rearrangement is performed in the presence of an alcohol, such as ethanol (B145695), the isocyanate is trapped to form a carbamate. wikipedia.orgorgsyn.org Therefore, the reaction of 4-fluorobenzoyl azide with ethanol would be a primary synthetic route to this compound. The rearrangement proceeds with complete retention of the configuration of the migrating group. nih.govnih.gov

A related transformation is the Lossen rearrangement, which involves the conversion of a hydroxamic acid to an isocyanate, which can then be trapped to form a carbamate. acs.org

Non Pharmacological and Pre Clinical Applications in Chemical Research

Role in Agricultural Chemical Research

The carbamate (B1207046) functional group is a well-established pharmacophore in the agrochemical industry. acs.org Compounds bearing this moiety have been extensively developed as pesticides, fungicides, and herbicides. acs.org

Carbamate insecticides are a class of chemicals derived from carbamic acid, designed to control a wide variety of insect pests in both agricultural and domestic environments. numberanalytics.com Their mechanism of action is analogous to that of organophosphates; they inhibit the acetylcholinesterase (AChE) enzyme at the nerve synapse. arsdcollege.ac.inslideshare.net This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing a state of permanent nerve stimulation, which manifests as uncontrolled movements, paralysis, and ultimately, the death of the insect. arsdcollege.ac.innih.gov

While research on Ethyl (4-fluorophenyl)carbamate for broad-spectrum insecticidal use is not extensively documented, the general class of carbamates has a long history of use. numberanalytics.com The introduction of a fluorine atom onto the phenyl ring can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, which are key determinants of pesticidal efficacy and selectivity.

Significant research has been conducted on halogenated phenylcarbamates, close structural analogs of this compound, for their potent activity against ticks, particularly the cattle tick Rhipicephalus microplus. Studies on ethyl-4-bromophenyl-carbamate and ethyl-4-chlorophenyl-carbamate have demonstrated their effectiveness in controlling this pest, which poses a major economic threat to livestock worldwide.

These compounds have been shown to act as both an ixodicide (a substance that kills ticks) and a growth regulator. When applied to the larval stages of R. microplus, the carbamates exhibit a lethal effect. When used on the nymph and adult stages, they act as growth regulators by drastically reducing the reproductive potential of the ticks. Research involving in-vivo testing on cattle infested with R. microplus demonstrated that spraying with ethyl-4-bromophenyl carbamate had a significant impact on tick viability and reproductive parameters. The treatment inhibited the development of larvae into engorged females and substantially reduced egg laying and hatching rates.

The cumulative effect of these actions leads to a dramatic reduction in the population of the next generation of ticks. The table below summarizes the efficacy of ethyl-4-bromophenyl carbamate when applied at different life stages of the tick.

| Treated Stage | Cumulative Reduction of Hatched Larvae (%) |

| Larvae | 98.3% |

| Nymphs | 96.1% |

| Adults | 94.4% |

| Average | 96.3% |

This interactive table summarizes the research findings on the efficacy of ethyl-4-bromophenyl carbamate against Rhipicephalus microplus.

This potent ixodicidal and growth-regulating activity of chloro and bromo-substituted phenylcarbamates suggests that the fluoro-substituted analog, this compound, could represent a promising candidate for the development of new acaricides to combat tick resistance.

Utility as Synthons and Building Blocks in Organic Synthesis

In organic chemistry, this compound serves as a valuable synthon—a molecular fragment used to build more complex molecules. The presence of multiple reactive sites, including the carbamate nitrogen, the carbonyl group, and the fluorinated aromatic ring, allows for its participation in a variety of chemical transformations. ontosight.ai

The structure of this compound makes it an attractive starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and bioactive molecules. researchgate.netnih.gov Research has shown that related fluorophenyl building blocks can be used to construct complex heterocyclic systems such as benzofurans. researchgate.net

A direct application involves the synthesis of pyrrole (B145914) derivatives. For instance, Ethyl 4-((4-fluorophenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate has been synthesized, demonstrating the utility of the parent compound in building substituted five-membered heterocyclic rings. ontosight.ai The carbamate moiety can act as a directing group or participate directly in cyclization reactions to form nitrogen-containing heterocycles.

The chemical stability of the carbamate bond can be tuned by modifying its substituents, allowing for controlled release of the active drug. acs.org For example, a series of 4,4'-difluorobenzhydrol carbamates have been synthesized and evaluated as selective antagonists for the M1 muscarinic receptor, highlighting the role of fluorinated carbamates in modern drug discovery. mdpi.com The design of these molecules leverages the carbamate bridge to connect the active pharmacophore to other chemical moieties that fine-tune the compound's biological and physical properties. mdpi.com The use of this compound as a building block allows for the introduction of the 4-fluorophenyl group into a potential drug candidate, which can enhance binding affinity and metabolic resistance.

Development in Bioconjugation and Chemical Biology

In the fields of chemical biology and bioconjugation, researchers seek to link molecules to biological targets to study or modulate their function. The carbamate group's ability to participate in hydrogen bonding and its conformational rigidity make it a useful linker or pharmacophore in molecules designed to interact with enzymes or receptors. acs.org

While specific examples detailing the use of this compound in bioconjugation are limited, its structural motifs are relevant. The fluorinated phenyl ring can serve as a probe for 19F NMR studies, a powerful technique for investigating drug-protein interactions. The carbamate itself can be incorporated into larger molecules designed as chemical probes to explore biological systems. The principles of using carbamates in medicinal chemistry to create stable, effective therapeutic agents are directly applicable to their potential use in developing sophisticated tools for chemical biology research. acs.org

Proximity-Induced Conjugation Methodologies for Biomolecules

Proximity-induced chemistry leverages the binding of two molecules to trigger a reaction between them, a strategy where the 4-fluorophenyl carbamate moiety has proven to be highly effective. nih.gov A notable application is in the site-specific conjugation of antibodies, a process critical for creating homogeneous antibody-drug conjugates (ADCs) and other diagnostic or therapeutic tools.

A key methodology, termed "pClick," utilizes an affinity peptide engineered to contain a 4-fluorophenyl carbamate lysine (B10760008) (FPheK) residue. nih.govresearchgate.net This modified peptide is designed to bind to a specific site on a target protein, such as the Fc region of an immunoglobulin G (IgG) antibody. nih.govacs.org Upon binding, the high local concentration of the FPheK crosslinker near a native lysine residue on the antibody induces a spontaneous, covalent cross-linking reaction. nih.gov This approach elegantly bypasses the need for antibody engineering or harsh chemical treatments that could compromise the protein's structure and function. nih.gov The reaction forms a stable, irreversible covalent bond, effectively "clicking" the peptide and its associated payload onto a predetermined location on the target biomolecule. researchgate.net

Table 1: Components of the pClick Proximity-Induced Conjugation System

| Component | Description | Example | Reference |

|---|---|---|---|

| Affinity Ligand | A peptide or protein domain with inherent binding affinity for a specific site on the target biomolecule. | A synthetic peptide derived from Staphylococcus protein A, which binds to the Fc region of antibodies. | nih.gov |

| Proximity-Activated Crosslinker | A reactive chemical group incorporated into the affinity ligand. It remains relatively inert until brought into close proximity with its target residue. | 4-fluorophenyl carbamate lysine (FPheK), incorporated into the affinity peptide via solid-phase synthesis. | nih.govresearchgate.net |

| Target Biomolecule | The protein or other biomolecule to be modified. | Native, unmodified Immunoglobulin G (IgG) antibodies. | nih.govacs.org |

| Target Residue | A naturally occurring amino acid on the target biomolecule that reacts with the crosslinker. | A lysine residue (e.g., Lys337) on the antibody, located near the affinity ligand's binding site. | nih.gov |

Strategies for Site-Specific Chemical Modification

The development of methods for the site-specific chemical modification of proteins is a major goal in chemical biology, aiming to produce homogeneous conjugates with predictable properties. cam.ac.ukrsc.org Traditional methods often result in a heterogeneous mixture of products, which can have suboptimal performance and stability. rsc.org this compound exemplifies a sophisticated chemical tool used to achieve regioselective modification, particularly through proximity-driven strategies. escholarship.org

The strategy relies on installing the 4-fluorophenyl carbamate group onto a guiding molecule, such as an affinity peptide. nih.gov This guiding molecule then directs the reactive carbamate to a specific location on a large protein. escholarship.org The inherent reactivity of the 4-fluorophenyl carbamate is harnessed only when it is positioned correctly, enabling a covalent bond to form with a nearby nucleophilic amino acid, typically lysine. nih.govresearchgate.net This proximity-induced approach is a powerful way to achieve site-selectivity on large, complex proteins like antibodies without requiring prior genetic manipulation of the target. nih.govescholarship.org

Table 2: Comparison of Modification Strategies

| Feature | Traditional Random Modification | Proximity-Induced Site-Specific Modification | Reference |

|---|---|---|---|

| Selectivity | Low; modifies multiple accessible residues (e.g., many lysines) simultaneously. | High; modification is directed to a single, specific site by an affinity ligand. | nih.govrsc.org |

| Product | Heterogeneous mixture with variable drug-to-antibody ratios and modification sites. | Homogeneous conjugate with a precisely defined structure and stoichiometry. | cam.ac.ukrsc.org |

| Target Requirement | Requires accessible reactive residues. | Requires a specific binding site for the affinity ligand and a nearby reactive residue. | nih.govescholarship.org |

| Process Complexity | Chemically straightforward but requires extensive purification to isolate desired species. | Requires synthesis of a specialized affinity ligand-crosslinker conjugate but simplifies final purification. | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Investigating Chemical Functionality

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology for optimizing the function of a lead compound. researchgate.net For phenyl carbamates, including the 4-fluoro derivative, SAR studies have elucidated how specific structural features influence biological or chemical activity.

Research on related ethyl-phenyl-carbamates has shown that the nature and position of the halogen substituent on the phenyl ring are critical. nih.govresearchgate.net For instance, studies on ixodicidal agents like Ethyl-4-bromophenyl-carbamate and Ethyl-4-chlorophenyl-carbamate revealed that these compounds were effective inhibitors of tick egg-laying and hatching. nih.govresearchgate.net SAR analysis of these compounds showed no structural alerts for certain types of toxicity, suggesting that the core ethyl-halophenyl-carbamate structure is a viable scaffold for developing bioactive agents. nih.gov

Table 3: Summary of SAR Findings for Phenyl Carbamate Analogs

| Structural Modification | Observed Effect on Activity/Function | Inferred Importance | Reference |

|---|---|---|---|

| Replacing the ethyl group in the carbamate with larger alkyl groups. | Reduced biological activity in anticancer compounds. | The size and nature of the alcohol-derived portion of the carbamate are critical for optimal function. | nih.gov |

| Replacing the ethoxy group (-OEt) with a methylamino group (-NHMe). | Reduced biological activity. | The ester linkage of the carbamate is preferred over a urea-type linkage for the specific activity being studied. | nih.gov |

| Presence of a halogen (Cl, Br, F) at the para-position (position 4) of the phenyl ring. | Maintains or enhances bioactivity in ixodicides and other agents. | A para-halogen substituent is a key feature for the desired biological interaction. | nih.govresearchgate.netvub.be |

| Moving a substituent from the para- to another position on the phenyl ring. | Can significantly alter inhibitory activity and specificity. | The precise positioning of substituents on the aromatic ring is crucial for molecular recognition and function. | researchgate.net |

Research as a Chemical Intermediate in Materials Science

In materials science, this compound and related structures serve as valuable chemical intermediates, particularly in the synthesis and modification of polymers. nih.gov The utility of these compounds stems from the reactivity of the carbamate group, which can be considered an "activated ester."

The electron-withdrawing nature of the 4-fluorophenyl group enhances the electrophilicity of the carbamate carbonyl carbon. This activation makes the group susceptible to nucleophilic substitution by amines or alcohols, facilitating the formation of new covalent bonds. This principle is widely used in post-polymerization modification, where a pre-formed polymer containing these activated groups is treated with a desired functional molecule.

A parallel can be drawn to the use of polypentafluorophenyl methacrylate (B99206) (PFPMA) polymers. nih.gov These polymers are synthesized as "activated ester" platforms that can be readily converted into a wide array of functional polymers by reacting them with various amines. nih.gov Similarly, a polymer incorporating 4-fluorophenyl carbamate units could serve as a versatile intermediate. This approach allows for the creation of complex, functional materials from a common polymeric precursor, providing a modular and efficient route to novel materials with tailored properties. The general stability and reactivity profile of carbamates make them suitable for a variety of applications within the polymer industry. nih.gov

Table 4: Potential Applications of this compound as a Materials Science Intermediate

| Reaction Type | Reactant | Potential Product/Application | Underlying Principle |

|---|---|---|---|

| Polymer Functionalization | Polymer with pendant amine or hydroxyl groups. | Polymer chains with attached 4-fluorophenyl carbamate groups, ready for further modification. | Reaction of the carbamate's isocyanate precursor with the polymer. |

| Post-Polymerization Modification | Amine- or alcohol-containing molecules (e.g., dyes, bioactive peptides, crosslinkers). | Functionalized polymers with precisely introduced side chains. | The 4-fluorophenyl group acts as a good leaving group upon nucleophilic attack by the amine/alcohol on the carbamate carbonyl. nih.gov |

| Monomer Synthesis | Vinyl or other polymerizable groups. | A functional monomer that can be copolymerized to introduce the reactive carbamate handle into a polymer backbone. | Standard organic synthesis to combine the carbamate with a polymerizable moiety. |

| Surface Coating | A surface functionalized with primary amines (e.g., aminated silica). | A surface covalently coated with a layer derived from the carbamate, altering its properties. | Reaction between the surface amines and the activated carbamate. |

Q & A

Q. What synthetic strategies are recommended for preparing Ethyl (4-fluorophenyl)carbamate with high yield and purity?

Methodological Answer: The synthesis typically involves reacting 4-fluoroaniline with ethyl chloroformate under controlled conditions. A stepwise approach includes:

- Reaction Setup : Dissolve 4-fluoroaniline in a polar aprotic solvent (e.g., THF) at 0–5°C.

- Stepwise Addition : Add ethyl chloroformate dropwise with continuous stirring to minimize side reactions like urea formation.

- Byproduct Neutralization : Use triethylamine to neutralize HCl generated during the reaction.

- Purification : Recrystallize from ethanol/water or use silica gel chromatography with ethyl acetate/hexane gradients (monitor via TLC, Rf ~0.3–0.5).

This method minimizes impurities and is adaptable to scale-up for gram-scale synthesis .

Q. Which analytical techniques are robust for characterizing this compound’s structural integrity?